Nilotinib hydrochloride

货号 B1258797

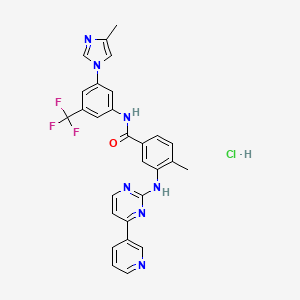

分子量: 566.0 g/mol

InChI 键: VTGGYCCJUPYZSX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08937082B2

Procedure details

To a 1 Liter reactor was added Nilotinib-base form A (20 g, 0.04 mol), absolute ethanol (200 ml), and HCl 32% solution in water (6.45 g, 0.04 mol). A slurry was formed. The slurry was heated to reflux, dissolution occurred during the stirring, and the solution was then filtered under reduced pressure. The filtrate was fed to a second reactor and heated back to reflux. At 76.0° C. the solution was seeded with 0.2 g of a dry material obtained by the process of example 23. Precipitation was observed. Then, the mixture was maintained at reflux for 0.5 h, followed by cooling over 2 h to 5° C. During cooling at 20° C. absolute ethanol was added (100 ml) and the slurry was stirred till it cooled to 5° C. The cooled slurry was then filtered, and the collected solid was washed with absolute ethanol, and dried over night at 70° C. in a vacuum oven to yield Nilotinib-HCl form T17 (16.3 g, 73% yield).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:21]([NH:23][C:24]2[CH:25]=[C:26]([C:36]([F:39])([F:38])[F:37])[CH:27]=[C:28]([N:30]3[CH:34]=[N:33][C:32]([CH3:35])=[CH:31]3)[CH:29]=2)=[O:22])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.[ClH:40].O>C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:21]([NH:23][C:24]2[CH:25]=[C:26]([C:36]([F:38])([F:39])[F:37])[CH:27]=[C:28]([N:30]3[CH:34]=[N:33][C:32]([CH3:35])=[CH:31]3)[CH:29]=2)=[O:22])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.[ClH:40] |f:4.5|

|

Inputs

Step One

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slurry was stirred till it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A slurry was formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was then filtered under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was fed to a second reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated back

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At 76.0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by the process of example 23

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Precipitation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the mixture was maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 0.5 h

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling over 2 h to 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added (100 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 5° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The cooled slurry was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the collected solid was washed with absolute ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over night at 70° C. in a vacuum oven

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC(=CC1NC=2N=CC=C(N2)C=3C=CC=NC3)C(=O)NC=4C=C(C=C(C4)N5C=C(N=C5)C)C(F)(F)F.Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 73% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |